molecular formula C10H5Cl2FN2 B1505385 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine CAS No. 83217-45-2

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine

Cat. No.: B1505385
CAS No.: 83217-45-2
M. Wt: 243.06 g/mol
InChI Key: GEGKUAXKLFRWQP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative featuring a 3-fluorophenyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which can modulate reactivity and binding affinity in biological systems.

Properties

IUPAC Name

4,6-dichloro-2-(3-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKUAXKLFRWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702326
Record name 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83217-45-2
Record name 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine typically involves the following steps:

  • Halogenation: Chlorination of the pyrimidine ring to introduce chlorine atoms at the 4 and 6 positions.

  • Fluorination: Introduction of a fluorine atom at the 3 position of the phenyl ring.

  • Coupling Reaction: Formation of the pyrimidine ring with the fluorinated phenyl group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxides.

  • Reduction: Reduction of the chlorine atoms to form less halogenated derivatives.

  • Substitution: Replacement of chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrimidine-4,6-dione derivatives.

  • Reduction Products: Pyrimidine derivatives with fewer halogen atoms.

  • Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The following table summarizes key structural differences and properties of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine and related compounds:

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Solubility Key Applications/Notes Reference
This compound 3-fluorophenyl C₁₀H₅Cl₂FN₂ 277.5 Slightly soluble in DMSO, chloroform Intermediate for COX-2 inhibitors, PET radioligands
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) Methylsulfanyl C₅H₄Cl₂N₂S 195.06 N/A Versatile precursor for fused heterocycles (e.g., oxathiino, dihydropyrido derivatives)
4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine 4-methylsulfonylphenyl C₁₁H₈Cl₂N₂O₂S 323.17 N/A Precursor for radiolabeled COX-2 imaging agents
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine 3-chloro-4-fluorophenyl C₁₀H₄Cl₃FN₂ 292.4 N/A Research chemical with potential biological activity
4,6-Dichloro-2-(3-methoxyphenyl)pyrimidine 3-methoxyphenyl C₁₁H₈Cl₂N₂O 255.1 N/A Intermediate with altered electronic properties

Key Research Findings

Synthetic Versatility of DCSMP :

  • DCSMP serves as a scaffold for diverse heterocycles via lithiation, sulfur insertion, and cyclization reactions under mild conditions .
  • Fluorophenyl derivatives, in contrast, are less explored in cyclization but are prioritized for direct functionalization due to their stability .

Biological Relevance :

  • Fluorine atoms enhance metabolic stability and binding affinity in drug candidates. The 3-fluorophenyl derivative’s solubility in DMSO (per CAS 83217-12-3) supports its use in in vitro assays .
  • Methylsulfonyl and sulfanyl groups in analogs improve pharmacokinetic properties, such as blood-brain barrier penetration for CNS-targeted agents .

Biological Activity

4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a fluorinated phenyl group at position 2. The presence of halogens enhances the compound's lipophilicity and potential bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, it has been investigated for its ability to inhibit nitric oxide production in immune-activated cells, suggesting a role in modulating inflammatory responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains by targeting critical metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives, including this compound. These compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, pyrimidine derivatives have been reported to inhibit the activity of key proteins involved in tumor growth .

Anti-inflammatory Effects

Pyrimidines have been associated with anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can significantly suppress COX-2 activity, which is crucial in mediating inflammatory processes . The IC50 values for these compounds suggest potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Studies and Research Findings

  • Inhibition of Nitric Oxide Production : A study indicated that this compound could inhibit nitric oxide production with an IC50 value around 2 μM.
  • Anticancer Activity : In a comparative analysis involving various pyrimidine derivatives, it was found that those with fluorinated phenyl groups exhibited enhanced anticancer activity against breast cancer cell lines. The mechanism involved the downregulation of oncogenic pathways .
  • COX Inhibition : A recent study evaluated several pyrimidine derivatives for their COX-1 and COX-2 inhibitory effects. The results indicated that certain analogs showed significant inhibition with IC50 values ranging from 0.04 to 0.09 μM against COX-2, demonstrating their potential as anti-inflammatory agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundFluorine at position 3Potentially different biological activity
4,6-Dichloro-2-(4-chlorophenyl)pyrimidineChlorine instead of fluorineMay exhibit different reactivity patterns
4,6-Dichloro-2-(4-methylphenyl)pyrimidineMethyl group instead of fluorineVariations in solubility and biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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